Silane, di-2-propenyl-
Description
Historical Context of Organosilane Research
The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound. wikipedia.org In the same year, they also described a "polysilicic acid ether". wikipedia.org However, it was the extensive research by Frederic S. Kipping at the turn of the 20th century that truly pioneered the field. wikipedia.org Kipping's work with Grignard reagents to create alkylsilanes and arylsilanes, and his initial preparation of silicone oligomers and polymers, laid a significant foundation for future discoveries. wikipedia.orgresearchgate.net He is also credited with coining the term "silicone" in 1904. wikipedia.org
The period after 1940 marked a new era for organosilicon chemistry, as chemists began to recognize the immense application potential of polymeric organosilicon compounds. sbfchem.com Key figures like J. F. Hyde of Corning Glass Company, W. J. Patnode and E. G. Rochow of General Electric, and K. A. Andrianov and B. N. Dolgov of the former Soviet Union, were instrumental in developing a wide array of organosilicon products, including resins, coatings, and impregnants. sbfchem.com A significant breakthrough came in the latter half of 1946 with the birth of Hydrosilylation Technology, a pivotal process for creating silicon-carbon bonds. mdpi.com
Academic Significance of Organofunctional Silanes
Organofunctional silanes are hybrid materials that have garnered significant attention due to their versatile properties and wide-ranging applications. spast.orgresearchgate.net These compounds act as molecular bridges, effectively coupling organic polymers to inorganic materials. garzantispecialties.comrussoindustrial.ru This unique capability stems from their bifunctional nature, possessing both a reactive organic group and an inorganic-functional alkoxysilane group within a single molecule. garzantispecialties.com
The general formula for these silanes is R-(CH2)n-Si-(OX)3, where 'R' represents an organofunctional group (like amino, vinyl, or epoxy) and 'OX' is a hydrolyzable alkoxy group (commonly methoxy (B1213986) or ethoxy). encyclopedia.pub The 'R' group provides an affinity for organic polymers, enabling the formation of interpenetrating networks, while the alkoxy groups react with hydroxyl groups on inorganic surfaces to form strong covalent bonds. garzantispecialties.comencyclopedia.pub This dual reactivity allows organofunctional silanes to significantly enhance the adhesion between dissimilar materials, a critical factor in the performance of composites, coatings, and adhesives. spast.orgrussoindustrial.rumdpi.com
The academic importance of these compounds also lies in their role as intermediates in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai
Structural Classification within the Organosilane Family
Organosilanes can be broadly classified based on the nature of the groups attached to the silicon atom. A primary distinction is made between functional and non-functional silanes. encyclopedia.pub
Silicon-functional organosilanes: In this class, the functional groups are directly attached to the silicon atom, represented by the general formula RnSiX4-n, where R is an organic group (alkyl, aryl, etc.) and X is a hydrolyzable group. alfa-chemistry.com
Carbofunctional organosilanes: These have the structure YR-Si(Me)nX3-n, where Y is a functional group (e.g., -NH2, -OH, -SH) attached to the organic substituent R, and X is a hydrolyzable group. alfa-chemistry.com
Another important classification is based on the number of hydroxy groups bound to a silicon atom in organosilanols: wikipedia.org
Organosilanetriols: Three hydroxy groups and one organic residue. wikipedia.org
Organosilanediols: Two hydroxy groups and two organic residues. wikipedia.org
Organosilanols: One hydroxy group and three organic residues. wikipedia.org
Furthermore, organosilanes can be categorized based on the reactivity of the organic group. Those with non-reactive organic groups are often used as dispersing or hydrophobing agents. russoindustrial.ru
Overview of Di-2-propenylsilane as a Model Compound for Advanced Studies
Di-2-propenylsilane, also known as diallylsilane, is an organosilicon compound with the chemical formula C₆H₁₂Si. It consists of a central silicon atom bonded to two allyl (2-propenyl) groups and two hydrogen atoms. The presence of the highly reactive allyl groups makes it a valuable compound for various chemical transformations. ontosight.aiontosight.ai
The propenyl group's unsaturation allows it to participate in a range of reactions, including polymerization and cross-linking, making it a useful monomer or cross-linking agent in the synthesis of silicone polymers. cymitquimica.com Its reactivity also makes it a significant intermediate in organic synthesis for introducing allyl groups into molecules to create more complex structures. ontosight.ai
The study of di-2-propenylsilane and its derivatives provides insights into the fundamental principles of organosilicon chemistry, particularly in the areas of hydrosilylation, cross-coupling reactions, and polymerization kinetics. spast.orgontosight.aikyoto-u.ac.jp Its bifunctional nature, with two reactive allyl groups, allows for the creation of unique polymer architectures and materials with tailored properties.
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXITXFIZDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569650 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-25-9 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di 2 Propenylsilane and Analogues
Direct Synthesis Approaches to Organosilanes
Direct synthesis represents a cornerstone of industrial organosilicon chemistry, providing a cost-effective route to key silane (B1218182) monomers from elemental silicon.
Müller–Rochow Process and Its Evolution
The direct synthesis of organosilanes, commonly known as the Müller–Rochow process, is the most significant industrial method for producing organosilicon compounds. mdpi.com Discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, this process revolutionized the field, enabling the large-scale, economical production of organosilanes that form the basis of the silicone industry. mdpi.comencyclopedia.pubwikipedia.org It is estimated that approximately 90% of silicone monomers are produced via the Müller–Rochow process. mdpi.com
The process involves the direct reaction of an organic halide with elemental silicon at high temperatures (typically around 300 °C) and pressures (2–5 bar) in a fluidized-bed reactor. wikipedia.org A copper-based catalyst is essential for the reaction to proceed efficiently. encyclopedia.pubwikipedia.org While theoretically applicable to various organic halides, the process achieves the best selectivity and yield with chloromethane (B1201357) (methyl chloride) to produce methylchlorosilanes. wikipedia.org The primary product is dimethyldichlorosilane, a key precursor for silicone polymers, but a mixture of other silanes is also formed. wikipedia.org
The evolution of the process has involved optimizing reaction conditions, catalyst formulations, and the use of various promoters to improve selectivity towards the desired silane product. researchgate.net Though the classic Müller-Rochow process uses methyl chloride, the underlying principle of reacting a halide with silicon serves as the fundamental "direct process" for organosilane synthesis.
Table 1: Typical Product Distribution in the Müller-Rochow Process Using Chloromethane This interactive table summarizes the primary products and their approximate yields obtained from the direct reaction of chloromethane with silicon, illustrating the typical output of this industrial process. wikipedia.org
| Product | Chemical Formula | Boiling Point (°C) | Typical Yield (%) |
| Dimethyldichlorosilane | Me₂SiCl₂ | 70 | 70–90 |
| Methyltrichlorosilane | MeSiCl₃ | 66 | 5–15 |
| Trimethylchlorosilane | Me₃SiCl | 57 | 2–4 |
| Dichlorosilane | MeHSiCl₂ | 41 | 1–4 |
| Methyldichlorosilane | Me₂HSiCl | 35 | 0.1–0.5 |
Catalytic Mechanisms in Direct Organosilane Synthesis
Despite extensive research, the precise mechanism of the Müller–Rochow process remains complex and not fully understood. wikipedia.org It is a heterogeneous catalytic reaction where copper plays a central role. researchgate.net The reaction is believed to proceed through the formation of a copper silicide (Cu₃Si) intermetallic compound on the surface of the silicon particles. wikipedia.orgresearchgate.net This active catalytic phase is crucial for facilitating the transfer of the organic group from the halide to the silicon atom.
The proposed mechanism involves several steps:
Formation of the active Cu₃Si phase on the silicon surface. wikipedia.org
Adsorption of the organic halide (e.g., methyl chloride) onto the catalytic surface.
Dissociative adsorption of the halide, where the methyl group attaches to a silicon atom and the chlorine atom attaches to a nearby copper or zinc (if used as a promoter) atom. researchgate.net
This process facilitates the formation of Si-C and Si-Cl bonds, leading to the generation of methylchlorosilane species that can then desorb from the surface. wikipedia.org
The transfer of a second chloromethane molecule allows for the release of dimethyldichlorosilane, regenerating the catalyst for the next cycle. wikipedia.org
Promoters, such as zinc and tin, are often added to the contact mass (the mixture of silicon and catalyst) to enhance the reaction's selectivity and rate. researchgate.net
Targeted Synthesis Routes for Propenylsilanes
While the direct process is ideal for large-scale production of simple organosilanes, more targeted laboratory-scale methods are required for synthesizing specialized molecules like di-2-propenylsilane.
Methods Involving Propenyl-Lithium Reagents
Organolithium reagents are powerful tools in organic synthesis due to their nature as strong bases and potent nucleophiles. wikipedia.org The polar carbon-lithium bond allows the organic group to act as a carbanion, making it highly reactive towards electrophilic centers, such as the silicon atom in a halosilane. wikipedia.org The synthesis of propenylsilanes can be readily achieved by reacting a suitable silyl (B83357) halide with a propenyl-lithium reagent.
The general reaction involves the nucleophilic substitution of a halide on the silicon atom by the propenyl anion: R₃Si-Cl + CH₂=CHCH₂-Li → R₃Si-CH₂CH=CH₂ + LiCl
This method is highly versatile, allowing for the introduction of a propenyl group onto a wide variety of silicon scaffolds. For instance, 2-propenyllithium can be added to an acylsilane, which, after a subsequent Brook rearrangement and reaction with an allyl bromide, can yield a Z-olefin with high stereoselectivity. scielo.br The preparation of organolithium reagents themselves can be accomplished through several methods, including the reaction of an organic halide with lithium metal. psu.edu A versatile reagent, [2-((trimethylsilyl)methyl)prop-2-enyl]lithium, has been developed specifically for the synthesis of various 2-substituted propenylsilanes. acs.org
Table 2: Synthesis of Propenylsilanes using Propenyl-Lithium This interactive table provides examples of how propenyl-lithium can be used to synthesize various propenylsilane compounds from different silyl halide precursors.
| Silyl Halide | Reagent | Product |
| Chlorotrimethylsilane | 2-Propenyllithium | Allyltrimethylsilane |
| Dichlorodimethylsilane | 2-Propenyllithium (2 equiv.) | Diallyldimethylsilane (B75015) |
| Trichloromethylsilane | 2-Propenyllithium (3 equiv.) | Triallylmethylsilane |
| Tetrachlorosilane | 2-Propenyllithium (4 equiv.) | Tetraallylsilane |
Radical Allylations in Propenylsilane Formation
Radical reactions offer an alternative pathway for the formation of C-Si bonds and the synthesis of complex organosilanes. Radical allylation reactions, in particular, can be used to construct propenylsilanes. researchgate.net These reactions typically involve the generation of a radical species that subsequently reacts with an allyl donor. organicreactions.org
Allyltin reagents, such as allyltributyltin, are common reagents for transferring an allyl group in a radical chain reaction. researchgate.net For example, the allylation of radicals generated from α-silyl-α-phenylselenoacetic esters using various allyltributyltin substrates has been shown to produce homoallylsilanes in good yields. researchgate.net
A more direct example involves the use of bifunctional reagents like trimethyl[2-[(tributylstannyl)methyl]-2-propenyl]silane. acs.org In these systems, a radical can be generated elsewhere in a molecule, which then adds to the allyl group of the silane reagent in an intermolecular or intramolecular fashion. This strategy provides a route to functionalized propenylsilanes through carbon-carbon bond formation adjacent to a pre-existing silyl group. researchgate.net The stereochemical outcome of radical allylations has been a subject of significant study, providing models to predict the stereoselectivity of these transformations. organicreactions.org
Silylative Coupling Reactions of Olefins with Vinylsilanes
A highly efficient and selective modern method for synthesizing substituted alkenylsilanes involves the catalytic silylative coupling of olefins with vinylsilanes. rsc.orgresearchgate.net This reaction represents a powerful tool for creating stereodefined organosilicon compounds that are valuable building blocks in organic synthesis. rsc.orgresearchgate.net
The reaction is typically catalyzed by transition metal complexes, particularly those containing ruthenium, which can generate a metal-hydride (M-H) and metal-silicon (M-Si) bond in the catalytic cycle. researchgate.netorganic-chemistry.org The general transformation involves the coupling of an olefin with a vinylsilane, leading to the formation of a new, more substituted alkenylsilane and the elimination of ethylene (B1197577) as a single byproduct. organic-chemistry.org
The proposed mechanism involves several key steps researchgate.net:
Insertion of the vinylsilane into the metal-hydride (M-H) bond.
A β-Si transfer to the metal, which eliminates ethylene and generates a metal-silyl (M-Si) species.
Insertion of the olefin into the M-Si bond.
A final β-H transfer to the metal, which releases the substituted vinylsilane product and regenerates the active M-H catalyst.
This methodology provides a highly stereoselective route to (E)-alkenylsilanes and has been applied to a wide range of olefins and vinylsilanes. rsc.orgorganic-chemistry.org
Asymmetric Allylation Strategies for Functionalized Silanes
The synthesis of enantioenriched functionalized silanes, particularly α-stereogenic allyl silanes, is of great importance as these compounds are versatile intermediates in stereocontrolled chemical transformations. nih.gov Traditional methods often involved multi-step sequences or the use of chiral auxiliaries. nih.gov However, recent advancements in catalysis have led to more direct and efficient asymmetric strategies.
A notable development is the use of dual catalytic systems. For instance, a method employing both copper hydride (CuH) and palladium (Pd) catalysis has been established for the enantioselective synthesis of α-stereogenic allyl silanes from readily available vinyl silanes and enol triflates. nih.gov This protocol demonstrates broad functional group compatibility and provides access to a variety of enantioenriched allyl silanes in good yields and high enantiopurities. nih.gov The reaction proceeds through a stereoretentive transmetalation from an alkyl copper species to palladium. nih.gov
Another powerful strategy involves the merger of different catalytic modes, such as photocatalysis and transition metal catalysis. A dual catalytic system of chromium (Cr) and a photoredox catalyst enables the asymmetric addition of allylsilanes to aldehydes. researchgate.net This approach is significant because it provides access to homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction. researchgate.net The mild reaction conditions allow for a broad substrate scope, including the synthesis of complex and bioactive molecules. researchgate.net
Electrochemical methods also represent a frontier in asymmetric synthesis. An organocatalytic electrochemical strategy can promote the α-alkylation of aldehydes using allyl silanes. torvergata.it This method uses electricity to drive the oxidation of catalytically generated enamines, which then engage in enantioselective radical processes. torvergata.it A key feature for success is the use of a redox shuttle, which prevents the degradation of the catalyst and ensures good yields and high enantioselectivity. torvergata.it
The table below summarizes key findings from a dual CuH- and Pd-catalyzed asymmetric allylation strategy. nih.gov
Table 1: Asymmetric Synthesis of Functionalized Allyl Silanes via Dual Catalysis
| Vinyl Silane (Substrate 1) | Enol Triflate (Substrate 2) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Vinyltrimethylsilane | 1-phenylvinyl triflate | (S)-1-phenylallyl(trimethyl)silane | 85 | 96:4 |
| Vinyldimethyl(phenyl)silane | 1-phenylvinyl triflate | (S)-1-phenylallyl(dimethyl)phenylsilane | 88 | 97:3 |
| Vinyl(tert-butyl)dimethylsilane | 1-phenylvinyl triflate | (S)-1-phenylallyl(tert-butyl)dimethylsilane | 65 | 97:3 |
| Vinyltrimethylsilane | 4-tert-butylcyclohex-1-en-1-yl triflate | (S)-(4-(tert-butyl)cyclohex-1-en-1-yl)trimethylsilane | 81 | 95:5 |
Green Chemistry Principles in Organosilane Synthesis
The application of green chemistry principles to the synthesis of organosilanes is transforming the field, aiming to reduce environmental impact while enhancing efficiency. synthiaonline.com These principles provide a framework for designing new chemical products and processes that minimize or eliminate the use and generation of hazardous substances. rroij.com Key goals include waste prevention, maximizing atom economy, using less hazardous reagents, designing for energy efficiency, and employing catalysis over stoichiometric reagents. acs.org For organosilane synthesis, this translates into a shift away from hazardous precursors like chlorosilanes and the development of cleaner, more sustainable manufacturing routes. mdpi.comskpharmteco.com
Development of Sustainable Synthetic Routes
Historically, the synthesis of organosilicon compounds was often a complex, multi-stage process that relied on organometallic reagents and silicon halides. mdpi.com A major breakthrough was the Müller-Rochow direct process, which enabled large-scale, cost-effective production of organosilanes and became the foundation of the silicone industry. mdpi.com However, this process typically uses chlorine-based chemistry, which does not fully align with modern green chemistry standards. mdpi.com
Current research focuses on developing more sustainable, chlorine-free synthetic pathways. mdpi.com One promising area is the use of alkoxysilanes as alternatives to chlorosilanes. mdpi.com Scientists are actively seeking new, environmentally friendly methods for synthesizing these precursors, moving away from the esterification of chlorosilanes. mdpi.com
Another key aspect of sustainable route design is the incorporation of biocatalysis. The use of enzymes can be highly specific, often eliminating the need for protecting groups, which simplifies synthetic sequences and reduces waste. acs.org For example, the enzymatic synthesis of certain antibiotics occurs in water at ambient temperatures and avoids the use of silyl protecting groups, showcasing a greener industrial process. acs.org Such chemoenzymatic strategies, which combine chemical and biotechnological steps, are increasingly used to create more sustainable routes for producing complex molecules. scielo.br The design of sustainable pathways can be aided by computational tools that analyze retrosynthetic routes based on green chemistry principles, prioritizing those with higher atom economy, fewer steps, and the use of safer reagents. synthiaonline.com
Table 2: Comparison of Synthetic Paradigms for Organosilicon Compounds
| Feature | Traditional Synthesis (Pre-Direct Process) | Direct Process (Müller-Rochow) | Emerging Sustainable Routes |
|---|---|---|---|
| Starting Materials | Organometallic reagents, Silicon halides mdpi.com | Silicon metal, Alkyl/Aryl chlorides mdpi.com | Silicon metal, Alcohols, Renewable feedstocks mdpi.comrsc.org |
| Key Reagents | Grignard reagents, Organolithiums mdpi.com | Copper catalyst, Hydrogen chloride mdpi.com | Biocatalysts, Earth-abundant metal catalysts acs.orgorganic-chemistry.org |
| Byproducts | Metal halide salts | Mixture of organochlorosilanes, HCl mdpi.com | Water, Dihydrogen; Byproducts are minimized/recycled acs.orgresearchgate.net |
| Atom Economy | Generally low acs.org | Moderate | High to excellent acs.org |
| Environmental Impact | High (solvents, hazardous reagents) | Moderate (chlorine chemistry) | Low (benign solvents, catalysis, energy efficiency) rroij.comskpharmteco.com |
Efficient and Environmentally Benign Reaction Strategies
The development of efficient and environmentally sound reaction strategies is central to greening organosilane synthesis. A major focus is on catalysis, particularly the use of catalysts that are low-cost, non-toxic, and derived from earth-abundant elements as alternatives to precious metals like palladium. organic-chemistry.orgscispace.com
For instance, pincer iron complexes have proven to be efficient catalysts for the anti-Markovnikov hydrosilylation of alkenes, tolerating a range of functional groups and offering a more benign alternative to conventional systems. organic-chemistry.org Similarly, copper-based catalysts, such as copper nitride nanocubes, can effectively catalyze the protosilylation of unsaturated compounds under mild, additive-free conditions. organic-chemistry.org These copper catalysts are often recoverable and can be reused multiple times, adding to the sustainability of the process. organic-chemistry.org
Another important strategy is the move towards safer reagents and reaction media. Silicon-based cross-coupling reactions are inherently advantageous because organosilicon compounds are generally stable and non-toxic. scispace.combohrium.com The development of protocols using organo(alkoxy)silanes or highly reactive organosilanols allows for cross-coupling reactions under fluoride-free conditions, avoiding the use of fluoride (B91410) activators which can limit chemoselectivity. bohrium.com
Furthermore, replacing traditional organic solvents with more environmentally friendly alternatives is a key goal. rroij.com Remarkable progress has been shown in conducting organosilane reactions in water. For example, a copper(II) acetylacetonate-chiral bipyridine complex was found to catalyze the asymmetric silyl conjugate addition to substrates efficiently only in water, which appears to help stabilize the key transition states. organic-chemistry.org The development of self-catalyzing reaction systems, where a functional group within the molecule catalyzes the desired transformation (e.g., hydrolysis and condensation), eliminates the need for an external catalyst altogether, representing an ideal "green" strategy. researchgate.net
Table 3: Examples of Environmentally Benign Strategies in Organosilane Synthesis
| Strategy | Transformation | Catalyst / Conditions | Advantage |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Alkene Hydrosilylation | Pincer Iron Complexes | Low-cost, non-toxic alternative to precious metals. organic-chemistry.org |
| Nanocatalysis | Alkyne Protosilylation | Copper Nitride Nanocubes (Cu₃N NCs) | Mild, additive-free conditions; catalyst is reusable. organic-chemistry.org |
| Fluoride-Free Cross-Coupling | Hiyama Coupling | Organosilanols with Pd catalyst | Avoids fluoride activators, high reactivity and stability. bohrium.com |
| Aqueous Catalysis | Asymmetric Silyl Conjugate Addition | Cu(acac)₂ / Chiral Bipyridine in water | Eliminates organic solvents; reaction efficient only in water. organic-chemistry.org |
| Electrosynthesis | α-Alkylation of Aldehydes | Organocatalyst + Redox Shuttle | Driven by electricity, avoids chemical oxidants. torvergata.it |
| Self-Catalysis | Hydrolysis/Condensation | Triazole-modified organosilanes in water | No external catalyst needed, simplified process. researchgate.net |
Reaction Mechanisms and Reactivity of Di 2 Propenylsilane
Reactivity of Propenyl Functional Groups
The two 2-propenyl (allyl) groups attached to the silicon atom are electron-rich and participate in reactions characteristic of carbon-carbon double bonds, most notably addition reactions.
Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene. mdpi.comnih.gov This reaction is a highly efficient and atom-economical method for forming stable silicon-carbon bonds. The propenyl groups of di-2-propenylsilane can serve as the alkene substrate in a hydrosilylation reaction with another hydrosilane.
The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common and effective. nih.govprinceton.edu However, catalysts based on other metals such as nickel, rhodium, and rhenium have also been developed. mdpi.comprinceton.edu
The addition of the Si-H bond across the double bond can result in two different regioisomers:
α-adduct (Markovnikov product): The silicon atom adds to the more substituted carbon of the double bond.
β-adduct (anti-Markovnikov product): The silicon atom adds to the less substituted carbon of the double bond.
With most platinum catalysts, the reaction exhibits high selectivity for the terminal, anti-Markovnikov product, which is often the desired outcome. princeton.eduillinois.edu This reaction is crucial for cross-linking silicone polymers, where a polymer chain with vinyl groups (like those derived from di-2-propenylsilane) reacts with a polymer chain containing Si-H groups to form a stable network. nih.govprinceton.edu
| Feature | Description |
|---|---|
| Reaction Type | Addition of Si-H across a C=C double bond. mdpi.com |
| Common Catalysts | Platinum-based complexes (e.g., Speier's, Karstedt's). nih.gov Also Ni, Co, Fe, Rh, Re. mdpi.comprinceton.edu |
| Regioselectivity | Typically yields the anti-Markovnikov product with high selectivity. princeton.eduillinois.edu |
| Primary Application | Formation of Si-C bonds, cross-linking of silicone polymers. nih.govprinceton.edu |
The carbon-carbon double bond of the propenyl groups in di-2-propenylsilane is susceptible to nucleophilic attack, although this is less common than electrophilic addition for simple alkenes. The reactivity of the double bond towards nucleophiles is influenced by the adjacent silicon atom. The reaction involves the addition of a nucleophile to the electrophilic carbon of the carbonyl group, which changes the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com
In the context of alkenylsilanes, the silicon atom can exert a stabilizing effect on a developing negative charge on the β-carbon (the β-silicon effect), which can influence the regioselectivity of the addition. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbon-carbon double bond, forming a carbanionic intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield the final product. libretexts.orgyoutube.com
The trigonal planar geometry of the sp² hybridized carbons of the alkene means that the nucleophile can attack from either face of the double bond. libretexts.org Unless there are steric constraints or chiral catalysts involved, this can lead to the formation of a racemic mixture of products if a new stereocenter is created. libretexts.org
Radical Reactions of Allyl-substituted Silanes
The reactivity of allyl-substituted silanes, such as di-2-propenylsilane, in radical reactions is primarily dictated by the presence of the carbon-carbon double bond in the allyl group. These reactions typically proceed via a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is initiated by the formation of a free radical. This can be achieved through the homolytic cleavage of a susceptible bond in an initiator molecule, often induced by heat or UV radiation. libretexts.org For instance, peroxides or azo compounds are common radical initiators.
Propagation: In the propagation phase, the initially formed radical adds to the double bond of the allyl group. This addition creates a new carbon-centered radical intermediate. This intermediate can then participate in further reactions, such as hydrogen abstraction or addition to other unsaturated molecules, thereby propagating the chain. libretexts.org The presence of the silicon atom can influence the stability and subsequent reactivity of the radical intermediate. Silyl (B83357) radicals can also be generated from precursors like silylboronates under photochemical or electrochemical conditions. rsc.org
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org This can occur through the combination of two carbon-centered radicals, a radical with an initiator fragment, or other radical species present in the system. Due to the low concentration of radicals, termination steps are generally rare compared to propagation steps. libretexts.org
A key feature of allyl silanes in radical reactions is the potential for radical addition–translocation–cyclization processes. researchgate.net For a molecule like di-2-propenylsilane with two allyl groups, intramolecular cyclization can occur where the radical formed after addition to one double bond subsequently attacks the second double bond within the same molecule. This leads to the formation of cyclic silicon-containing compounds. mdpi.com
Table 1: Key Steps in Radical Reactions of Allyl Silanes
| Phase | Description | Example Reaction |
|---|---|---|
| Initiation | Generation of a free radical (R•) from an initiator molecule. | Peroxide --(Heat)--> 2 R• |
| Propagation | The radical adds to the allyl silane's double bond, forming a new radical which continues the chain. | R• + H₂C=CH-CH₂-SiH₂-R' → R-CH₂-C•H-CH₂-SiH₂-R' |
| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. | 2 R-CH₂-C•H-CH₂-SiH₂-R' → Dimer |
C-Si Bond Cleavage Mechanisms in Organosilanes
The carbon-silicon (C-Si) bond is generally stable but can be cleaved under various conditions. The mechanism of cleavage is highly dependent on the reaction environment and the substituents on both the carbon and silicon atoms.
Acidic and Basic Cleavage: Organosilica materials are often synthesized through the sol-gel polycondensation of organosilanes, a process that can be challenged by the cleavage of C-Si bonds under the acidic or basic conditions used. rsc.org Theoretical studies using quantum chemical calculations have been employed to predict the stability of the C-Si bond. researchgate.net These studies propose mechanisms where the proton affinity of the ipso-carbon atom or the stability of the carbanion formed after cleavage serve as indices for bond stability under acidic and basic conditions, respectively. researchgate.net For instance, electron-withdrawing substituents on the silicon atom can deactivate the allyl group toward electrophilic attack, while certain organic groups can be more susceptible to cleavage depending on the pH.
Oxidative Cleavage: A notable method for cleaving C-Si bonds under mild conditions is the Fleming-Tamao oxidation. This reaction allows for the removal of surface-attached organosilanes, yielding an alcohol as the dissociated product, which can then be analyzed using conventional techniques. nih.gov The mechanism involves two main steps:
A fluoride (B91410) ion attacks the silicon center to form a pentacoordinate intermediate.
An oxidizing agent, such as hydrogen peroxide, facilitates a rearrangement of a subsequent hexacoordinate structure to yield a silanol (B1196071), which then forms the final alcohol product. nih.gov
This method has proven effective for a range of silica (B1680970) substrates and is tolerant of various functional groups. nih.gov
Lewis Base-Mediated Cleavage: Lewis bases can also initiate the cleavage of C-Si bonds. This process is central to triorganosilyl-mediated transfers of carbon nucleophiles. researchgate.net For example, a fluoride-mediated desilylation relies on the thermodynamically favorable formation of a Si-F bond to generate a carbanion, which can then be used in subsequent synthetic steps. researchgate.net
Table 2: Comparison of C-Si Bond Cleavage Mechanisms
| Mechanism | Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Acid/Base Hydrolysis | Acidic or basic aqueous solutions | H⁺ or OH⁻ | Cleavage during polycondensation |
| Oxidative Cleavage | Mild, oxidative | Fluoride source (e.g., KF), H₂O₂ | C-Si bond replaced by C-OH |
| Lewis Base-Mediated | Anhydrous, aprotic solvents | Lewis bases (e.g., F⁻) | Generation of a carbanion |
Interfacial Reactivity of Organosilanes
Organosilanes like di-2-propenylsilane are pivotal in materials science for their ability to function as coupling agents, forming durable links between different material types, particularly between inorganic substrates and organic polymers. This reactivity is centered on the dual functionality of the molecule: the silicon center's ability to react with inorganic surfaces and the organic groups' (in this case, allyl groups) ability to react with a polymer matrix.
Chemical Interactions with Inorganic Substrates
The primary mechanism for bonding organosilanes to inorganic substrates, such as silica, glass, or metal oxides, involves the formation of covalent oxane bonds (Si-O-Substrate). Although di-2-propenylsilane itself contains Si-H bonds, for surface modification, it is typically a precursor to or used in conjunction with silanes containing hydrolyzable groups (e.g., alkoxy or chloro groups).
The process generally occurs in two steps:
Hydrolysis: The hydrolyzable groups on the silicon atom react with water (often trace amounts on the substrate surface) to form reactive silanol (Si-OH) groups.
Condensation: These silanol groups then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent siloxane linkages (Si-O-Substrate) and releasing water as a byproduct.
This self-assembled monolayer creates a new surface with the organic (allyl) groups oriented away from the substrate, ready for further reaction. nih.gov The structure and orientation of the molecules at this buried interface can be influenced by factors such as the substrate type and subsequent thermal annealing. researchgate.net
Graft Copolymerization with Organic Resins
Graft copolymers are materials where polymer chains are chemically bonded as side chains to a main polymer backbone. mdpi.com The allyl groups of di-2-propenylsilane provide reactive sites for grafting it onto or from organic resins.
One of the most important methods for achieving this is hydrosilylation . conicet.gov.ar In this reaction, a Si-H bond from a polymer, such as poly(dimethylsiloxane), adds across the C=C double bond of the allyl group on the silane (B1218182). conicet.gov.ar This reaction is typically catalyzed by a platinum complex and results in a stable C-Si linkage, effectively grafting the siloxane chain onto the di-2-propenylsilane molecule. If di-2-propenylsilane is first incorporated into a polymer backbone, its pendant allyl groups can serve as points for grafting other polymers via this method.
Alternatively, the allyl groups can undergo radical polymerization . Di-2-propenylsilane can act as a crosslinking agent where its two allyl groups react into growing polymer chains, or it can be used to synthesize a polymer backbone rich in reactive double bonds, which can then be used for subsequent grafting reactions.
Formation of Interfacial Phases in Hybrid Systems
When an organosilane is used to couple an inorganic substrate to an organic resin, it does not simply form a two-dimensional interface. Instead, it creates a distinct three-dimensional region known as an interfacial phase or interphase . This region has a gradient of properties, transitioning from the rigid, inorganic substrate to the more flexible organic polymer matrix.
The formation of this interphase is a direct result of the chemical interactions described previously:
At the inorganic side, strong covalent Si-O-Substrate bonds provide a robust anchor.
At the organic side, the covalent bonds formed through graft copolymerization (e.g., via hydrosilylation or radical reaction) entangle and lock the silane into the resin matrix.
Advancements in Polymer Science: A Focus on Di-2-propenylsilane as a Precursor
The field of polymer science is continually evolving, with researchers exploring novel monomers to create materials with tailored properties. Among these, organosilanes have garnered significant attention due to their unique chemical characteristics that bridge the gap between organic and inorganic materials. This article delves into the polymerization science involving a specific organosilane, di-2-propenylsilane, examining its role as a monomer and the polymerization mechanisms it undergoes.
Advanced Characterization Methodologies in Propenylsilane Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and purity of di-2-propenylsilane. Various techniques are used to probe the molecular vibrations, nuclear spin states, and fragmentation patterns, which together provide a complete picture of its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of di-2-propenylsilane, providing precise information about the connectivity and chemical environment of atoms. ¹H, ¹³C, and ²⁹Si NMR are routinely used.
¹H NMR: The proton NMR spectrum of di-2-propenylsilane exhibits characteristic signals corresponding to its distinct proton environments. The protons attached to the silicon atom (Si-H) typically appear as a complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The vinyl protons (=CH- and =CH₂) resonate in the downfield region, while the allylic methylene protons (-CH₂-) appear in the intermediate region.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the allylic and vinylic carbon atoms. The chemical shifts are indicative of the sp² and sp³ hybridized carbons within the propenyl groups. uoi.gr
²⁹Si NMR: This technique is highly specific for analyzing the silicon environment. For di-2-propenylsilane, a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to two allyl groups and two hydrogen atoms.
Solid-State NMR: For polymers or materials derived from di-2-propenylsilane, solid-state NMR (ssNMR) is employed to investigate the structure and dynamics in the solid phase. wikipedia.orgnih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, which would otherwise lead to broad, uninformative spectra. nih.govemory.edu ssNMR can provide insights into the cross-linking and conformational structure of polysilanes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Di-2-propenylsilane Predicted values are based on typical ranges for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Si-H ₂ | ¹H | 3.5 - 4.0 | Multiplet |
| Si-CH₂- | ¹H | 1.5 - 1.8 | Multiplet |
| =CH- | ¹H | 5.7 - 6.0 | Multiplet |
| =CH₂ | ¹H | 4.8 - 5.1 | Multiplet |
| Si-C H₂- | ¹³C | 20 - 25 | - |
| =C H- | ¹³C | 130 - 135 | - |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of di-2-propenylsilane is characterized by several key absorption bands that confirm its structure.
The most prominent peaks include:
A strong stretching vibration for the Si-H bond.
Stretching vibrations for the vinylic C=C and =C-H bonds.
Stretching and bending vibrations for the aliphatic C-H bonds in the methylene groups.
These characteristic frequencies allow for the rapid verification of the compound's identity and can be used to monitor reactions involving these functional groups. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for Di-2-propenylsilane
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Si-H Stretch | Silane (B1218182) | 2100 - 2250 | Strong |
| C=C Stretch | Alkene | 1630 - 1650 | Medium |
| =C-H Stretch | Alkene | 3010 - 3095 | Medium |
| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium-Strong |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. ossila.com It detects the inelastic scattering of monochromatic light. For di-2-propenylsilane, the C=C double bond, which is a symmetric and non-polar bond, gives rise to a particularly strong signal in the Raman spectrum. The Si-H bond also produces a characteristic Raman shift. This makes Raman spectroscopy a powerful tool for studying the propenyl groups, especially in the context of polymerization or surface modification where changes in the C=C bond are critical. nih.gov
Table 3: Characteristic Raman Shifts for Di-2-propenylsilane
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C Stretch | Alkene | 1630 - 1650 | Strong |
| Si-H Stretch | Silane | 2100 - 2250 | Medium |
| =C-H Stretch | Alkene | 3010 - 3095 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uklibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for volatile compounds like di-2-propenylsilane. nih.gov The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum of di-2-propenylsilane would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of one or both allyl radicals (•CH₂CH=CH₂), leading to significant peaks at M-41 and M-82. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique used to analyze the elemental and molecular composition of the top few nanometers of a material. nih.gov When a substrate is functionalized with di-2-propenylsilane, ToF-SIMS can be used to detect characteristic fragments of the silane molecule on the surface, confirming its presence and providing information about its orientation and chemical state. researchgate.neteuropeanproceedings.com
Table 4: Expected Mass-to-Charge (m/z) Ratios in the Mass Spectrum of Di-2-propenylsilane (M.W. ≈ 112.25 g/mol )
| Ion | Formula | m/z (approx.) | Description |
|---|---|---|---|
| [M]⁺ | C₆H₁₂Si | 112 | Molecular Ion |
| [M-H]⁺ | C₆H₁₁Si | 111 | Loss of a hydrogen atom |
| [M-C₃H₅]⁺ | C₃H₇Si | 71 | Loss of an allyl radical |
Surface and Compositional Analysis Methods
When di-2-propenylsilane is used to modify surfaces or create thin films, specialized techniques are required to analyze the composition and chemical nature of the resulting layer.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for surface analysis. carleton.edu It provides quantitative elemental composition and chemical state information from the top 1-10 nm of a surface. youtube.com For a surface treated with di-2-propenylsilane, XPS can confirm the presence of silicon and carbon.
High-resolution scans of the Si 2p and C 1s regions provide detailed chemical state information.
Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the silane (Si-C, Si-H) and silicon in an oxidized state (Si-O), which might occur upon exposure to air. A typical binding energy for silicon in an organosilane environment is around 101-102 eV.
C 1s: The C 1s spectrum can be deconvoluted into components representing the different types of carbon atoms: the C-Si bond, the C-C single bond, and the C=C double bond.
XPS is therefore invaluable for verifying the covalent attachment of the silane to a substrate and assessing the integrity and chemical nature of the resulting film. nih.govnrel.govmdpi.com
Table 5: Typical Binding Energies (BE) in XPS Analysis of a Di-2-propenylsilane Film
| Core Level | Chemical Bond | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-C / Si-H | 101.0 - 102.0 |
| Si 2p | Si-O (Oxide) | 103.0 - 104.0 |
| C 1s | C-Si | ~284.0 |
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It operates by detecting the characteristic X-rays emitted from a material when bombarded by a high-energy electron beam, typically within a Scanning Electron Microscope (SEM). wikipedia.orgslideshare.net Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elements present in the sample. wikipedia.orgoxinst.com
In the context of di-2-propenylsilane research, EDX is employed to confirm the presence and distribution of silicon on a treated substrate. After applying a di-2-propenylsilane coating, EDX analysis can generate an elemental map of the surface, showing the uniformity of the silane layer. The detection of a silicon (Si) peak in the EDX spectrum is the primary indicator of a successful silanization process. Quantitative analysis can estimate the relative abundance of silicon, carbon, and oxygen, providing insights into the composition and potential stoichiometry of the deposited film. researchgate.net
Table 1: Illustrative EDX Data for a Substrate Coated with Di-2-propenylsilane
| Element | Atomic % (Uncoated Substrate) | Atomic % (Coated Substrate) |
| Carbon (C) | 5.8 | 25.3 |
| Oxygen (O) | 45.1 | 40.1 |
| Silicon (Si) | 24.5 | 31.2 |
| Substrate | 24.6 | 3.4 |
Note: Data is illustrative and actual values will vary based on substrate material, coating thickness, and process conditions.
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a highly surface-sensitive technique used to determine the elemental composition of the first few atomic layers of a material. wikipedia.orgphi.comresearchgate.net The method involves irradiating a sample surface with a focused electron beam, which causes the emission of "Auger electrons" with element-specific kinetic energies. phi.com With an analysis depth of typically less than 5 nm, AES is exceptionally well-suited for studying ultra-thin films and surface contamination. phi.com
For research on di-2-propenylsilane, AES provides detailed information about the composition of the silane layer at the immediate surface. phi.comresearchgate.net It is particularly useful for:
Confirming Monolayer Formation: Verifying that the surface is composed primarily of the elements expected from the silane (Si, C).
Detecting Surface Impurities: Identifying any contaminants that may be present on the outermost layer.
Depth Profiling: When combined with ion sputtering, which systematically removes atomic layers, AES can create a compositional profile as a function of depth. This can reveal the thickness of the silane coating and the structure of the silane-substrate interface. phi.com
The high spatial resolution of modern AES, often in Scanning Auger Microscopes (SAMs), allows for the generation of elemental maps of the surface with nanometer-scale detail. wikipedia.orgphi.com
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface topography of materials at high magnification. It works by scanning a focused electron beam across a sample and detecting the secondary or backscattered electrons that are emitted. This interaction produces a detailed image of the surface morphology.
In the study of surfaces modified with di-2-propenylsilane, SEM is used to assess the quality and uniformity of the resulting coating. Researchers can observe whether the silane forms a smooth, continuous film or if it aggregates into islands or other structures. lehigh.edu SEM images can reveal defects such as cracks, pores, or delamination in the silane layer, which are critical for applications requiring a robust and uniform surface. When used in conjunction with EDX, SEM provides both morphological and elemental information simultaneously. slideshare.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of imaging at the atomic scale. azooptics.com Instead of scanning the surface, TEM transmits a beam of electrons through an ultra-thin specimen. azooptics.com The resulting image provides detailed information about the internal structure, crystallinity, and morphology of the material. azooptics.compsu.edu
In the context of di-2-propenylsilane, TEM is particularly valuable for analyzing:
Nanocomposites: If di-2-propenylsilane is used to functionalize nanoparticles or as a component in a polymer matrix, TEM can visualize the dispersion of the nanoparticles and the internal structure of the composite material.
Polymer Films: For polymers created from or incorporating di-2-propenylsilane, TEM can reveal phase separation, crystalline domains, and other nanoscale features. washington.edu
Cross-sectional Analysis: By preparing a thin cross-section of a coated substrate, TEM can be used to measure the precise thickness of the silane layer and visualize the interface between the coating and the substrate.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. paint.orgmccrone.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create the image. mccrone.com
AFM is exceptionally suited for characterizing surfaces treated with di-2-propenylsilane because it can provide quantitative data on surface roughness and feature dimensions without requiring a vacuum environment. paint.orgmccrone.com Key applications include:
Surface Roughness Analysis: Quantifying changes in surface roughness (e.g., Root Mean Square, Rq) after the application of the silane coating. researchgate.net
Film Thickness Measurement: By imaging the edge of a scratch in the coating, AFM can accurately measure the film's thickness.
Phase Imaging: This AFM mode can map variations in surface properties like adhesion and elasticity, which can help differentiate the silane coating from the underlying substrate or identify different phases within a polymer blend. mccrone.com
Table 2: Example AFM Surface Roughness Data for a Silane Coating
| Sample | Scan Size (μm x μm) | Rq (Root Mean Square Roughness, nm) |
| Uncoated Silicon Wafer | 5 x 5 | 0.15 |
| Di-2-propenylsilane Coated Wafer | 5 x 5 | 0.28 |
Note: Data is illustrative. The change in roughness indicates the formation of a surface layer. lehigh.eduresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the principal technique for determining the crystalline structure of materials. nottingham.ac.ukmdpi.com It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the material's crystal structure, acting as a fingerprint for its atomic arrangement.
When di-2-propenylsilane is applied to a crystalline substrate or incorporated into a semi-crystalline polymer, XRD is used to investigate several properties:
Crystallinity Changes: Determining if the silane treatment affects the degree of crystallinity of the underlying substrate.
Phase Identification: Confirming that the silane coating does not induce any new crystalline phases in the material.
Microstructure Analysis: The width of the diffraction peaks can provide information about the size of the crystalline domains (crystallites) and the presence of microstrain within the material. mdpi.com
For coatings that are amorphous, such as a thin, cross-linked di-2-propenylsilane layer, XRD would typically show a broad, featureless halo instead of sharp peaks, confirming the non-crystalline nature of the film. nih.gov
Quantitative Analysis of Organosilane Monolayers
The precise characterization of self-assembled monolayers (SAMs) derived from organosilanes, such as di-2-propenylsilane, is fundamental to controlling and engineering surface properties for a multitude of applications. Quantitative analysis provides critical data on the monolayer's thickness, packing density, surface coverage, and chemical composition. A suite of complementary analytical techniques is typically employed to gain a comprehensive understanding of these ultrathin films.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for quantifying the elemental composition and thickness of organosilane monolayers. researchgate.netunica.itnih.gov By measuring the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation, XPS can identify the elements present (e.g., silicon, carbon, oxygen) and their chemical states. The thickness of the silane layer can be estimated by analyzing the attenuation of the substrate's photoelectron signal (e.g., Si 2p from a silicon wafer) by the overlying organic film. unica.it For instance, studies on aminosilane (B1250345) layers have correlated the surface nitrogen content with film thickness, establishing that a nitrogen content of 1.5–2.0 atom% corresponds to a monolayer coverage of approximately 7–10 Å. lehigh.edu Angle-resolved XPS (ARXPS) further refines this analysis by varying the photoelectron take-off angle, which provides non-destructive depth-profiling information and can determine the thickness of layers with sub-nanometer precision. unica.it
Spectroscopic Ellipsometry (SE) is a non-invasive optical technique widely used for determining the thickness of thin films with high accuracy. mdpi.com It measures the change in the polarization state of light upon reflection from the sample surface. mdpi.com By fitting the experimental data to an optical model, the thickness and refractive index of the monolayer can be determined. mdpi.com For organosilane monolayers, thicknesses are typically in the range of 0.5 to 2 nm, corresponding to the length of the molecule. wiley.com For example, a study using SE determined the thickness of a 3-(mercaptopropyl)-trimethoxysilane (MPTMS) layer to be approximately 0.5 nm. unica.it
Atomic Force Microscopy (AFM) provides direct topographical information about the monolayer surface, including roughness and uniformity. nih.govspectraresearch.com In a technique known as "nanoshaving" or scratch testing, the AFM tip can be used to mechanically remove a small area of the monolayer. researchgate.net Subsequent imaging of the scratched area allows for a direct measurement of the height difference between the substrate and the film surface, yielding a precise thickness value. nih.gov AFM measurements on aminosilane-coated glass have shown that a smooth monolayer results in a root mean square (rms) roughness of around 0.15 nm. lehigh.edu
Contact Angle Goniometry is a straightforward yet powerful method for assessing the quality and completeness of a monolayer by measuring the wettability of the surface. dataphysics-instruments.comresearchgate.net The contact angle of a liquid, typically water, on the surface is highly sensitive to the chemistry of the outermost layer. The formation of a dense, well-ordered hydrophobic monolayer from a compound like di-2-propenylsilane would lead to a significant increase in the water contact angle compared to the bare hydrophilic substrate (e.g., silicon dioxide). dataphysics-instruments.com For example, an untreated platinum surface may have a water contact angle of about 40°, which can increase to over 126° after the formation of a densely packed SAM. dataphysics-instruments.com This change provides a quantitative measure of the surface modification and packing density. dataphysics-instruments.com
These methodologies, when used in combination, provide a robust and detailed quantitative picture of the organosilane monolayer. The data gathered is essential for optimizing deposition processes and correlating the specific structure of the di-2-propenylsilane monolayer with its intended function.
Interactive Data Tables
The following tables summarize typical data obtained from the quantitative analysis of organosilane monolayers, providing context for the expected findings in di-2-propenylsilane research.
| Analytical Technique | Measured Parameter | Typical Value / Observation |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Thickness | 0.5 - 5.0 nm unica.itwiley.com |
| Spectroscopic Ellipsometry | Thickness & Refractive Index | 0.5 - 10 nm lehigh.edutue.nl |
| Atomic Force Microscopy (AFM) | Topography, Roughness & Thickness | RMS Roughness: 0.15 - 0.8 nm lehigh.edu |
| Contact Angle Goniometry | Surface Wettability / Energy | Water contact angle > 90° for hydrophobic SAMs dataphysics-instruments.comnih.gov |
| Characterization Method | Reported Finding | Reference Compound |
|---|---|---|
| XPS (N atom %) | ~1.5-2.0% for monolayer coverage | Aminopropylsilane (APS) lehigh.edu |
| Ellipsometry (Thickness) | ~0.7-1.0 nm for monolayer | Aminopropylsilane (APS) lehigh.edu |
| AFM (RMS Roughness) | 0.15 nm for smooth monolayer | Aminopropylsilane (APS) lehigh.edu |
| ARXPS (Thickness) | 0.5 nm | 3-(mercaptopropyl)-trimethoxysilane (MPTMS) unica.it |
Computational and Theoretical Chemistry of Di 2 Propenylsilane Systems
Quantum Mechanical Studies of Reaction Pathways
Quantum mechanical (QM) methods are fundamental to elucidating the intricate details of chemical reactions involving di-2-propenylsilane. By solving approximations of the Schrödinger equation, these techniques map out potential energy surfaces (PES), identifying reactants, products, and the high-energy transition states that connect them. pennylane.aismu.edu This allows for the precise calculation of activation energy barriers, which are critical in determining reaction rates and feasibility. pennylane.ai
A key reaction of di-2-propenylsilane is hydrosilylation, where a Si-H bond adds across the double bonds of the propenyl groups. QM studies can model the mechanism of this reaction, often catalyzed by transition metal complexes like those containing platinum or rhodium. nih.govmdpi.com Calculations can compare different catalytic cycles, such as the Chalk-Harrod mechanism, to determine the most favorable pathway. researchgate.net For instance, QM can predict the activation energies for olefin coordination, insertion into the Si-H bond, and reductive elimination to form the final product, thereby guiding the selection of the most efficient catalyst. creative-quantum.eu
Another significant reaction is polymerization. QM simulations can investigate the initiation, propagation, and termination steps of di-2-propenylsilane polymerization. By calculating the energies of intermediate radical or ionic species, researchers can predict the regioselectivity and stereoselectivity of the polymer chain growth.
Table 8.1: Illustrative Quantum Mechanical Data for a Catalyzed Reaction Step of an Allyl Silane (B1218182)
| Parameter | Calculated Value | Method/Basis Set | Description |
| Reactant Complex Energy | -450.32 Hartree | DFT/B3LYP/6-31G(d,p) | Energy of the initial catalyst-silane complex. |
| Transition State Energy | -450.28 Hartree | DFT/B3LYP/6-31G(d,p) | Energy of the highest point on the reaction coordinate. |
| Product Complex Energy | -450.45 Hartree | DFT/B3LYP/6-31G(d,p) | Energy of the resulting complex after the reaction step. |
| Activation Energy (Ea) | 25.1 kcal/mol | Calculated from ΔE(TS - Reactant) | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -81.6 kcal/mol | Calculated from ΔE(Product - Reactant) | The net energy change of the reaction step. |
Note: Data are hypothetical examples representative of typical quantum mechanical calculations.
Molecular Dynamics Simulations for Material Interactions
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of di-2-propenylsilane and its derivatives over time. vt.edu By solving Newton's equations of motion for a system of atoms, MD can model processes like surface adsorption, polymer chain dynamics, and the formation of self-assembled monolayers. creative-quantum.eunih.gov
When di-2-propenylsilane is used as a coupling agent or for surface modification, its interaction with substrates like silica (B1680970) (SiO₂) is crucial. MD simulations can model the grafting process of the silane onto a hydroxylated silica surface. researchgate.netmdpi.com These simulations can reveal how the allyl groups orient themselves relative to the surface and how the silane molecules pack, which influences the final properties of the modified material. nist.gov Reactive force fields (ReaxFF) can be employed to simulate the chemical bond formation between the silane and the surface silanol (B1196071) groups. vt.eduresearchgate.net
For polymers derived from di-2-propenylsilane, MD simulations are invaluable for predicting material properties. By simulating the conformational dynamics of polymer chains, researchers can understand properties like the glass transition temperature, mechanical strength, and diffusion of small molecules through the polymer matrix. rsc.org These simulations help in designing polysilane-based materials with tailored characteristics for specific applications. vt.edu
Table 8.2: Sample MD Simulation Parameters for Di-2-propenylsilane on a Silica Surface
| Parameter | Value/Setting | Purpose |
| System Composition | 100 Di-2-propenylsilane molecules, 1 Amorphous SiO₂ slab, 2000 Water molecules | To simulate the interaction at a solid-liquid interface. |
| Force Field | COMPASS / ReaxFF | To describe the inter- and intramolecular forces and reactions. |
| Ensemble | NVT (Canonical) | To maintain constant Number of particles, Volume, and Temperature. |
| Temperature | 298 K (25 °C) | To simulate ambient conditions. |
| Simulation Time | 50 nanoseconds | To allow the system to reach equilibrium and observe dynamic events. |
| Time Step | 1.0 femtosecond | The integration time step for solving the equations of motion. |
Note: This table presents typical parameters for setting up a molecular dynamics simulation.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. genci.frmdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the electron density, from which all properties of the system can be derived. genci.fr For di-2-propenylsilane, DFT provides crucial insights into its reactivity and spectroscopic properties. mdpi.com
Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. semanticscholar.org
DFT can also generate maps of the molecular electrostatic potential (MEP), which visualizes the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where the molecule is likely to interact with other reagents. For di-2-propenylsilane, the π-bonds of the propenyl groups are expected to be electron-rich sites, susceptible to electrophilic attack.
Table 8.3: Calculated DFT Properties for an Allyl Silane Analogue
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 6.60 | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential | 6.85 | Energy required to remove an electron (approximated by -HOMO). |
| Electron Affinity | 0.25 | Energy released when an electron is added (approximated by -LUMO). |
| Chemical Hardness (η) | 3.30 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.15 | A measure of the electrophilic character of a molecule. |
Note: Values are illustrative, based on typical DFT (e.g., B3LYP/6-311++G(d,p)) calculations for similar molecules. irjweb.com
Artificial Intelligence (AI) in Catalyst and Material Design
For the polymerization of di-2-propenylsilane, AI can be used to design optimal transition metal catalysts. sciengine.com An ML model can be trained on a database of existing olefin polymerization catalysts, with inputs including catalyst structural features (e.g., ligand type, metal center, steric bulk) and reaction conditions. researchgate.netdntb.gov.ua The model can then predict outputs like catalytic activity, polymer molecular weight, and polydispersity for novel catalyst candidates. researchgate.net This data-driven approach allows researchers to screen vast virtual libraries of potential catalysts and prioritize the most promising ones for experimental synthesis and testing. consensus.app
Table 8.4: Example of a Machine Learning Model for Catalyst Screening
| Model Type | Input Features (Descriptors) | Predicted Output | Potential Application for Di-2-propenylsilane |
| Artificial Neural Network (ANN) | Steric and electronic parameters of catalyst ligands, metal center identity, reaction temperature, monomer concentration. | Catalytic Turnover Frequency (TOF), Polymer Molecular Weight (Mw). | Rapidly identifying highly active catalysts for efficient polymerization. |
| Random Forest | Molecular fingerprints of catalysts, solvent type, cocatalyst identity. | Selectivity (e.g., for linear vs. branched polymer). | Designing catalysts that produce polymers with specific microstructures. |
| Genetic Algorithm | A combination of catalyst descriptors. | Optimal catalyst structure for a target property. | Discovering novel catalyst structures with enhanced performance. |
Predictive Modeling of Organosilane Behavior
Predictive modeling encompasses a range of computational techniques used to forecast the physical and chemical behavior of molecules under various conditions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. nih.govwikipedia.org These statistical models create a mathematical relationship between the chemical structure of a molecule (encoded as numerical descriptors) and a specific property or activity. wikipedia.orgnih.gov
For di-2-propenylsilane and related organosilanes, QSPR models can be developed to predict a wide array of physical properties. chemrxiv.org These properties include boiling point, vapor pressure, density, and solubility. The models are built by calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) for a series of known organosilanes and correlating them with their experimentally measured properties. Once validated, the model can predict these properties for new or unmeasured compounds like di-2-propenylsilane simply from its structure.
These predictive models are highly valuable in chemical engineering and material science for process design and material screening. For example, predicting the vapor pressure of di-2-propenylsilane is essential for designing chemical vapor deposition (CVD) processes where it might be used as a precursor. Similarly, predicting its reactivity and stability can inform storage and handling protocols.
Table 8.5: Selected Molecular Descriptors Used in QSPR/QSAR Modeling
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | Information about molecular branching and size. |
| Geometric | Molecular Surface Area | The three-dimensional size of the molecule. |
| Electronic | Dipole Moment | The polarity and charge distribution of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and stability. |
Emerging Research Paradigms and Future Outlook for Di 2 Propenylsilane
Sustainable and Circular Chemistry Initiatives
The development of sustainable and circular chemical processes is paramount to mitigating the environmental impact of polymer production and consumption. For di-2-propenylsilane, this translates into a multi-faceted approach encompassing green synthesis, the use of renewable feedstocks, and the design of recyclable materials.
Current research is exploring greener synthetic routes to allylsilanes, moving away from traditional methods that may involve hazardous reagents or energy-intensive conditions. While specific green synthesis protocols for di-2-propenylsilane are still in early stages of development, the broader field of organosilane chemistry is witnessing a shift towards more sustainable practices. This includes the investigation of biocatalysis and the use of greener solvents to reduce the environmental footprint of synthesis. wikipedia.orgmdpi.comcmu.edu
A key aspect of a circular economy is the ability to recycle and reuse materials at the end of their life cycle. The chemical recycling of silicone-based polymers is an active area of research, with methods being developed to depolymerize silicone waste back into valuable monomers. nih.govnih.govnih.govmdpi.com These approaches, often involving catalytic processes, could be adapted for polymers derived from di-2-propenylsilane, enabling a closed-loop system where the monomer can be recovered and repolymerized. The principles of Life Cycle Assessment (LCA) are also being applied to evaluate the environmental impact of products and processes from cradle to grave, providing a framework for designing more sustainable materials based on di-2-propenylsilane. researchgate.netresearchgate.netyoutube.comnih.govmdpi.com
Advanced Catalytic System Design
The reactivity of the allyl groups in di-2-propenylsilane is central to its utility, and the design of advanced catalytic systems is crucial for controlling its transformations with high efficiency and selectivity. Hydrosilylation, the addition of a Si-H bond across a double bond, is a key reaction for modifying and polymerizing di-2-propenylsilane. While platinum-based catalysts have traditionally dominated this field, research is increasingly focused on developing catalysts based on more abundant and less toxic metals.
Furthermore, the development of catalysts that can promote novel polymerization pathways is a significant area of interest. For instance, zirconocene (B1252598) catalysts have been shown to be effective for the copolymerization of ethylene (B1197577) or propylene (B89431) with diallylsilanes, including diallyldimethylsilane (B75015) and diallyldiphenylsilane. nih.gov This opens up possibilities for creating new classes of polyolefins with tailored properties.
| Catalyst System | Monomers | Key Findings |
| Zirconocene / MAO | Ethylene / Diallyldimethylsilane | Effective copolymerization, leading to polyethylene (B3416737) with silicon-containing side chains. |
| Zirconocene / MAO | Propylene / Diallyldiphenylsilane | Successful copolymerization, introducing phenylsilane (B129415) moieties into a polypropylene (B1209903) backbone. |
MAO: Methylaluminoxane
Novel Polymerization Strategies and Materials
The dual functionality of di-2-propenylsilane makes it an ideal candidate for a variety of polymerization techniques, leading to polymers with unique architectures and properties. Beyond traditional polymerization methods, researchers are exploring more advanced strategies to create well-defined and functional materials.
One promising approach is cyclopolymerization , where the two allyl groups of a diallylsilane monomer react intramolecularly to form a cyclic repeating unit within the polymer chain. nih.gov This process can lead to polymers with increased thermal stability and rigidity compared to their linear analogues. The efficiency of cyclization is a critical factor in controlling the final properties of the polymer.
Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique that has been applied to diallyl compounds. researchgate.netwikipedia.orgadvancedsciencenews.comnih.gov ADMET is a step-growth polymerization driven by the removal of a small volatile molecule, typically ethylene. This method allows for the synthesis of unsaturated polymers with controlled microstructures. The use of stereoselective catalysts in ADMET can provide precise control over the cis/trans geometry of the double bonds in the polymer backbone, which in turn influences the material's properties. nih.govnih.gov
Furthermore, the reactive nature of the allyl groups allows for the synthesis of various types of copolymers. Block copolymers can be prepared by sequential polymerization of di-2-propenylsilane with other monomers, leading to materials with distinct domains and the potential for self-assembly into ordered nanostructures. nih.govscholaris.caGraft copolymers , where chains of one polymer are attached as branches to a main chain of another, can also be synthesized using di-2-propenylsilane as either the backbone or the grafted chain. wikipedia.orgmdpi.comcmu.edumdpi.comnih.gov These complex architectures open up possibilities for creating materials with tailored mechanical, thermal, and surface properties. The development of dendrimers , highly branched, tree-like macromolecules, using di-2-propenylsilane as a building block is another exciting frontier, offering potential applications in areas such as drug delivery and catalysis. youtube.commdpi.comnih.govnih.gov
Integration into Nanotechnology for Multifunctional Materials
The ability to functionalize surfaces and create novel nanocomposites is a key driver of innovation in materials science. Di-2-propenylsilane and its derivatives are well-suited for applications in nanotechnology due to the reactivity of the allyl groups and the inherent properties of organosilicon compounds.
One major application is the surface modification of nanoparticles . wikipedia.org By grafting di-2-propenylsilane or its polymers onto the surface of nanoparticles (e.g., silica (B1680970), gold, quantum dots), their properties can be significantly altered. wikipedia.orgscholaris.canih.gov This can improve their dispersion in polymer matrices, introduce new functionalities, and enhance their compatibility with biological systems. For example, modifying the surface of silica nanoparticles can lead to the development of advanced fillers for polymer composites with improved mechanical and thermal properties.
The creation of nanocomposites by incorporating di-2-propenylsilane-based polymers into various matrices is another important research direction. These materials can exhibit synergistic properties that are not achievable with the individual components alone. For instance, the incorporation of these polymers into an organic polymer matrix can enhance its thermal stability, flame retardancy, and surface hydrophobicity.
Methodological Advancements in Characterization and Computation
The development of advanced materials based on di-2-propenylsilane is intrinsically linked to our ability to accurately characterize their structure and properties and to predict their behavior through computational modeling.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in elucidating the microstructure of polymers derived from di-2-propenylsilane. nih.govnih.govnih.govrsc.orgmagritek.comoup.compitt.edu Techniques such as 2D NMR are essential for determining the sequence of monomer units in copolymers and for characterizing the cyclic structures formed during cyclopolymerization. Solid-state NMR is particularly valuable for studying the structure and dynamics of crosslinked materials and nanocomposites. nih.gov
Mass spectrometry (MS) is another powerful tool for the characterization of organosilicon compounds and their polymers. rsc.orgnih.govnih.govacs.orgtheses.fr Advanced MS techniques can provide detailed information about the molecular weight distribution of polymers and the structure of their end groups and fragments.
Computational chemistry , particularly Density Functional Theory (DFT) , is increasingly being used to understand the reaction mechanisms involved in the synthesis and modification of di-2-propenylsilane. nih.govmdpi.comnih.govnih.govsemanticscholar.orgyoutube.com DFT calculations can provide insights into the energetics of different reaction pathways, helping to guide the design of more efficient and selective catalysts. Molecular modeling and simulations are also being employed to predict the properties of polymers and materials derived from di-2-propenylsilane, such as their conformational behavior, thermal properties, and interactions at interfaces. mdpi.comresearchgate.netresearchgate.netyoutube.com
| Technique | Application for Di-2-propenylsilane Research | Key Information Obtained |
| Advanced NMR Spectroscopy | Characterization of polymer microstructure. | Monomer sequencing, cyclization efficiency, crosslink density. |
| Mass Spectrometry | Analysis of polymer molecular weight and structure. | Molecular weight distribution, end-group analysis, fragmentation patterns. |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms. | Catalyst design, prediction of reaction pathways and selectivity. |
| Molecular Modeling | Prediction of material properties. | Polymer conformation, thermal stability, interfacial interactions. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Silane, di-2-propenyl- in synthetic mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation and purity assessment. For quantitative analysis, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Document trends in retention times (GC-MS) and chemical shifts (NMR) to validate reproducibility. Ensure raw data includes signal-to-noise ratios and detection limits, as per laboratory reporting standards .
Q. What safety protocols are critical when handling Silane, di-2-propenyl- in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Store the compound in inert, airtight containers under nitrogen to prevent oxidation. Conduct a hazard assessment using Safety Data Sheets (SDS) to identify reactivity with common lab reagents (e.g., strong acids/bases). Emergency protocols should include neutralization procedures for spills and immediate ventilation .
Q. How can researchers determine the solubility and stability of Silane, di-2-propenyl- in different solvents?
- Methodological Answer : Perform a systematic solubility screening using solvents of varying polarity (e.g., hexane, ethanol, DMSO). Monitor stability via UV-Vis spectroscopy or HPLC over 24–72 hours under controlled temperature and light conditions. Report degradation products and half-life calculations, referencing ICH guidelines for chemical stability testing .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of Silane, di-2-propenyl- while minimizing by-products?
- Methodological Answer : Apply Design of Experiments (DOE) to evaluate variables like catalyst concentration, reaction time, and temperature. For example:
| Variable | Range Tested | Impact on Yield (%) | By-Product Formation (%) |
|---|---|---|---|
| Catalyst (mol%) | 0.5–2.0 | 45–78 | 12–25 |
| Temperature (°C) | 60–120 | 52–85 | 8–30 |
Use response surface methodology (RSM) to identify optimal conditions. Validate with triplicate runs and characterize by-products via GC-MS .
Q. What statistical approaches resolve contradictions in compositional data across studies on Silane, di-2-propenyl-?
- Methodological Answer : Multivariate analyses like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can identify outliers and cluster datasets by experimental conditions. For instance, PCA loadings from GC-MS data (e.g., relative trisulfide content) differentiate samples by synthetic routes or contamination sources. Report variance explained (>70%) and validate with bootstrapping to ensure robustness .
Q. How can reactivity studies elucidate Silane, di-2-propenyl-’s interactions with polymer matrices?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to track functional group changes (e.g., Si-O-C bonds) during polymer grafting. Mechanical testing (tensile strength, modulus) quantifies composite performance. For kinetic studies, employ Arrhenius plots to model activation energy. Cross-reference findings with X-ray diffraction (XRD) to assess crystallinity changes .
Methodological Considerations
- Data Validation : Replicate experiments under identical conditions and report standard deviations. Use control groups (e.g., unmodified polymers) to isolate effects .
- Literature Review : Conduct scoping reviews to map conflicting findings, prioritizing peer-reviewed journals over grey literature. Differentiate between exploratory and confirmatory studies .
- Ethical Reporting : Disclose all methodological deviations (e.g., equipment limitations) and conflicts of interest. Follow journal-specific guidelines for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
